N-(2-(4-isopropoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The nitro group could be introduced through a nitration reaction, and the vinyl group could be introduced through an elimination reaction or an addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the vinyl group suggests that this compound could exhibit cis-trans isomerism .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. For example, the nitro group could be reduced to an amine group, the amide group could undergo hydrolysis to form a carboxylic acid and an amine, and the vinyl group could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amide and nitro groups could influence its solubility in different solvents, and the presence of the vinyl group could influence its reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(Z)-3-(4-nitroanilino)-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-17(2)33-22-14-8-18(9-15-22)16-23(27-24(29)19-6-4-3-5-7-19)25(30)26-20-10-12-21(13-11-20)28(31)32/h3-17H,1-2H3,(H,26,30)(H,27,29)/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSPEZRUZBRIIP-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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